Opromazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

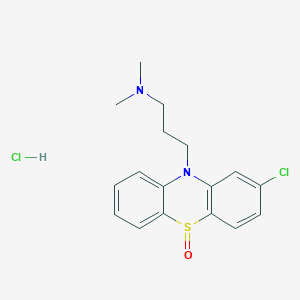

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLMLCOTJLYYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636606 | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-07-4 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC17470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Promazine Hydrochloride on Dopamine Receptors

Note on Nomenclature: The compound "Opromazine hydrochloride" is not found in the current scientific literature. This guide will focus on Promazine hydrochloride , a well-documented phenothiazine antipsychotic, assuming it is the intended subject of inquiry.

Executive Summary

Promazine hydrochloride is a first-generation antipsychotic of the phenothiazine class. Its therapeutic effects, particularly in managing psychomotor agitation, are primarily attributed to its antagonism of various neurotransmitter receptors in the central nervous system (CNS).[1] This technical guide provides a detailed examination of the molecular mechanisms underlying promazine's interaction with dopamine receptors. It consolidates available quantitative binding data, outlines detailed experimental protocols for receptor analysis, and illustrates key signaling pathways and experimental workflows through diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and psychopharmacology.

Core Mechanism of Action at Dopamine Receptors

The primary antipsychotic action of promazine is mediated through its ability to block postsynaptic dopamine receptors, particularly the D2-like family.[1][2] In psychotic conditions such as schizophrenia, an overactivity of dopaminergic pathways, especially the mesolimbic pathway, is a key pathological feature.[3] Promazine acts as a competitive antagonist at these receptors, binding to them without activating them, thereby preventing the endogenous neurotransmitter, dopamine, from binding and eliciting a downstream signal. This blockade reduces the excessive dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms like hallucinations and delusions.[4][5]

Promazine is characterized as a broad-spectrum antagonist, interacting with multiple receptor families. Its specific action on dopamine receptors is a critical component of its therapeutic profile. It is known to be an antagonist at dopamine D1, D2, and D4 receptors.[2][6]

Receptor Binding Profile and Quantitative Data

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki/Kd value indicates a higher binding affinity. While promazine is known to antagonize several dopamine receptor subtypes, comprehensive quantitative binding data is not consistently available across all subtypes in publicly accessible databases. The available data is summarized below.

| Target Receptor/Transporter | Species | Ligand | Ki / Kd (nM) | Reference |

| Dopamine D2 Receptor | Human | Promazine | 160 (Ki) | [1] |

| Dopamine Transporter (DAT) | Human | Promazine | 8400 (Kd) | [4] |

| Dopamine D1, D3, D4, D5 Receptors | N/A | Promazine | Not Available | [1][2] |

-

Note: While qualitative sources report promazine's antagonism at D1 and D4 receptors, specific Ki values are not consistently reported in peer-reviewed literature or major pharmacology databases.[1][2] The relatively high Kd value for the dopamine transporter suggests a much lower affinity for the transporter compared to the D2 receptor.

Dopamine Receptor Signaling Pathways and Modulation by Promazine

Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).

-

D1-like Receptors: These receptors couple to the Gs/Golf family of G-proteins. Agonist binding leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.

-

D2-like Receptors: These receptors couple to the Gi/Go family of G-proteins.[3] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ-subunits of the G-protein can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

Promazine's antagonism at D2-like receptors blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the downstream signaling cascade.

Caption: D2-like receptor signaling pathway and its inhibition by promazine.

Experimental Protocols

The characterization of promazine's interaction with dopamine receptors involves binding and functional assays.

Radioligand Binding Assay (for Affinity - Ki)

This method is used to determine the binding affinity of a test compound (promazine) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Detailed Methodology:

-

Tissue/Cell Preparation:

-

Homogenize brain tissue (e.g., striatum, rich in dopamine receptors) or cultured cells expressing the specific human dopamine receptor subtype (e.g., D2) in ice-cold assay buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

Resuspend the resulting pellet (membrane preparation) in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

-

-

Competitive Binding Reaction:

-

In a 96-well plate, add the membrane preparation to assay tubes.

-

Add a fixed concentration of a specific radioligand. For D2 receptors, a common choice is [3H]-Spiperone or [3H]-Raclopride.

-

Add varying concentrations of the unlabeled test compound (promazine), typically in a series of log dilutions.

-

For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to a set of control tubes.

-

For determining total binding, add only the radioligand and membrane preparation.

-

-

Incubation & Termination:

-

Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the receptor-bound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification & Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of promazine to generate a competition curve.

-

Determine the IC50 value (the concentration of promazine that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Assay (cAMP Accumulation Assay for D2 Antagonism)

This assay measures the functional consequence of receptor binding, in this case, the ability of promazine to reverse the dopamine-induced inhibition of cAMP production.

Detailed Methodology:

-

Cell Culture:

-

Use a cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.

-

Culture the cells to an appropriate confluency in 96-well plates.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes. This prevents the degradation of cAMP and enhances the signal.

-

Add varying concentrations of the antagonist (promazine) to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to a high basal level of cAMP; the D2 agonist will inhibit this production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Lysis and Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

The antagonist (promazine) will reverse the agonist-induced inhibition of cAMP production in a dose-dependent manner.

-

Plot the cAMP levels against the log concentration of promazine to generate a dose-response curve.

-

Determine the IC50 value, which represents the concentration of promazine that restores the response halfway to the level seen with forskolin alone.

-

This IC50 value serves as a measure of the functional potency of promazine as a D2 receptor antagonist.

-

References

An In-depth Technical Guide to the Physicochemical Properties of Promazine Hydrochloride

Note on Nomenclature: This guide focuses on Promazine hydrochloride. It is presumed that the topic "Opromazine hydrochloride" contains a typographical error, as scientific literature and chemical databases predominantly recognize "Promazine."

Promazine hydrochloride is a phenothiazine derivative that functions as a first-generation antipsychotic agent. It is primarily utilized for the short-term management of disturbed behavior and as an antiemetic.[1] Its therapeutic effects are intrinsically linked to its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive overview of these properties for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Promazine Hydrochloride

The fundamental physicochemical characteristics of Promazine hydrochloride are summarized in the table below, providing a quantitative foundation for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁ClN₂S | [2] |

| Molecular Weight | 320.88 g/mol | [2] |

| Melting Point | 174-176 °C | [3] |

| pKa (Strongest Basic) | 9.36 | [1][4] |

| logP (Octanol-Water) | 4.55 (for free base) | [1] |

| Aqueous Solubility | Slightly soluble in water. | [3] |

| Solvent Solubility | Soluble in DMSO (64 mg/mL); Slightly soluble in Chloroform and Methanol. | [3][5] |

Detailed Analysis of Physicochemical Properties

Molecular Structure and Weight

Promazine hydrochloride has the chemical formula C₁₇H₂₁ClN₂S and a molecular weight of 320.88 g/mol .[2] It is the hydrochloride salt of Promazine, a phenothiazine core with a 3-(dimethylaminopropyl) group attached to the nitrogen at position 10.[1]

Melting Point

The melting point of Promazine hydrochloride is reported to be in the range of 174-176 °C.[3] This thermal property is crucial for its identification, purity assessment, and formulation development, particularly for solid dosage forms.

Dissociation Constant (pKa)

The pKa value represents the pH at which a compound is 50% ionized. As a tertiary amine, Promazine is a basic compound.[1] Its strongest basic pKa is documented as 9.36.[1][4] This indicates that at physiological pH (~7.4), Promazine hydrochloride will be predominantly in its protonated, cationic form, which significantly influences its solubility, membrane permeability, and receptor binding. The hydrochloride salt is maximally stable at a pH of 6.5.[1]

Partition Coefficient (logP)

The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a drug's lipophilicity. For the free base form of Promazine, the logP value is 4.55.[1] This high value indicates significant lipophilicity, suggesting that the molecule can readily cross lipid cell membranes, including the blood-brain barrier, which is essential for its central nervous system activity.

Solubility

Solubility is a critical factor affecting a drug's dissolution rate and bioavailability. Promazine hydrochloride is described as slightly soluble in water, as well as in chloroform and methanol.[3] Its solubility is higher in dimethyl sulfoxide (DMSO), with a reported value of 64 mg/mL.[5] The aqueous solubility is pH-dependent due to its basic nature; as a hydrochloride salt, it exhibits higher solubility in acidic media.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols for measuring solubility and logP.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[6]

-

Preparation: An excess amount of solid Promazine hydrochloride is added to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[7]

-

Equilibration: The vials are sealed and agitated in a mechanical shaker or rotator at a constant, controlled temperature (typically 37 °C) to simulate physiological conditions.[7] The system is shaken for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium, where the concentration of the dissolved solute remains constant.[7]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration using a suitable membrane filter that does not bind the drug.

-

Quantification: The concentration of Promazine hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: The experiment is performed in replicate, and the average concentration is reported as the equilibrium solubility at that specific pH and temperature.

Octanol-Water Partition Coefficient (logP) Determination

The shake-flask method is also the classical approach for experimentally determining the logP value.[2]

-

Phase Preparation: Equal volumes of 1-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are mixed and mutually saturated by shaking for 24 hours before the experiment.[5]

-

Partitioning: A precisely weighed amount of Promazine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is vigorously shaken for a set period (e.g., 1 hour) to allow the compound to partition between the aqueous and octanol layers until equilibrium is reached. The apparatus is then left undisturbed to allow for complete phase separation.

-

Sampling and Quantification: Aliquots are carefully removed from both the octanol and aqueous layers. The concentration of Promazine in each phase is measured using an appropriate analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final logP is the base-10 logarithm of this ratio.[2]

Visualizations

Signaling Pathway of Promazine Hydrochloride

Promazine exerts its therapeutic effects by acting as an antagonist at a wide range of neurotransmitter receptors. Its antipsychotic action is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway. Its sedative effects are linked to histamine H1 receptor antagonism, while other effects and side effects stem from its interaction with serotonergic, muscarinic, and adrenergic receptors.[1]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the equilibrium solubility of a pharmaceutical compound.

References

- 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. GSRS [precision.fda.gov]

- 6. Promazine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Vitro Biological Activity of Opromazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opromazine hydrochloride, a phenothiazine derivative, is a compound of significant interest due to its structural similarity to established antipsychotic agents. This technical guide provides a comprehensive overview of the in-vitro biological activity of its closely related analogue, promazine, to infer the potential activities of opromazine. Due to the limited availability of data on this compound, this document focuses on the well-documented in-vitro pharmacology of promazine, for which a greater body of research exists. This guide summarizes its receptor binding affinities, functional antagonism at key neurotransmitter receptors, and its effects in cell-based assays. Detailed experimental protocols for representative in-vitro assays are provided to facilitate further research and development.

Introduction

This compound belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological effects, primarily targeting the central nervous system. While specific in-vitro data for this compound is scarce, its structural analogue, promazine, has been more extensively studied. Promazine is recognized for its antagonist activity at a variety of neurotransmitter receptors, including dopamine, serotonin, muscarinic acetylcholine, adrenergic, and histamine receptors.[1][2][3][4][5] Understanding the in-vitro biological profile of promazine is crucial for predicting the therapeutic potential and possible off-target effects of opromazine and other related phenothiazine derivatives.

This guide aims to consolidate the available in-vitro data for promazine, presenting it in a clear and accessible format for researchers and drug development professionals. It includes quantitative data on receptor binding affinities, detailed methodologies for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.

Receptor Binding Profile of Promazine

Promazine exhibits a broad receptor binding profile, acting as an antagonist at several key G-protein coupled receptors (GPCRs) involved in neurotransmission. The binding affinities (Ki) of promazine for various receptors are summarized in the table below. This polypharmacology is characteristic of many phenothiazine antipsychotics and contributes to both their therapeutic effects and side-effect profiles.

| Receptor Target | Ligand | Species | Assay Type | Ki (nM) | Reference |

| Dopamine D2 | Promazine | Human | Radioligand Binding | 160 | [1] |

| Serotonin 5-HT2C | Promazine | Human | Radioligand Binding | 5.9 | [1] |

Further research is required to obtain a more complete quantitative binding profile of promazine across all its known receptor targets.

Enzyme Inhibition

Beyond its receptor-mediated activities, promazine has also been shown to inhibit certain enzymes. Notably, it exhibits inhibitory activity against butyrylcholinesterase (BChE).

| Enzyme Target | Inhibitor | Ki (µM) | Reference |

| Butyrylcholinesterase (BChE) | Promazine | 3.31 | [6] |

In-Vitro Cellular Activity

The in-vitro effects of promazine on cell lines are not extensively documented. However, studies on related phenothiazines like chlorpromazine and promethazine provide insights into the potential cellular activities of this class of compounds. For instance, chlorpromazine has been shown to inhibit the proliferation of various cancer cell lines, including colon carcinoma and glioblastoma.[7][8] It can induce mitotic arrest and has been observed to have cytotoxic effects.[7][9] Similarly, promethazine has demonstrated the ability to inhibit proliferation and promote apoptosis in colorectal cancer cells.[10][11] It has also been shown to have cytotoxic effects on fungal pathogens by disrupting membrane integrity and mitochondrial function.[12]

Further studies are warranted to specifically investigate the in-vitro effects of promazine and this compound on various cell lines to determine their cytotoxic, anti-proliferative, or other cellular effects and to elucidate the underlying mechanisms.

Signaling Pathways

The primary mechanism of action of promazine involves the blockade of various neurotransmitter receptors, thereby modulating downstream signaling cascades. As an antagonist, promazine binds to these receptors without activating them, preventing the endogenous ligands (e.g., dopamine, serotonin) from binding and initiating their signaling pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Promazine [bioweb.supagro.inrae.fr]

- 7. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro effects of promethazine on cell morphology and structure and mitochondrial activity of azole-resistant Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Opromazine Hydrochloride: A Technical Guide for Researchers

An In-depth Review of a Phenothiazine-Class Compound for Scientific and Drug Development Professionals

Abstract

Opromazine hydrochloride, a phenothiazine-class compound, has a rich history in pharmacology. This technical guide provides a comprehensive overview of its core characteristics, intended for researchers, scientists, and professionals in drug development. The document details its chemical properties, multifaceted mechanism of action, and available preclinical data. All quantitative information is presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key assays relevant to the study of compounds like this compound and includes visualizations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Opromazine, also known as promazine, is a first-generation antipsychotic belonging to the phenothiazine class of compounds.[1] While its use in clinical practice has been largely superseded by newer atypical antipsychotics, its study remains valuable for understanding the pharmacology of dopamine and other neurotransmitter systems. This document serves as a technical resource, consolidating available data on this compound to support ongoing research and development efforts in neuropharmacology.

Chemical and Physical Properties

This compound is the hydrochloride salt of promazine. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride | PubChem |

| Chemical Formula | C₁₇H₂₁ClN₂S | PubChem |

| Molecular Weight | 320.88 g/mol | PubChem |

| Appearance | White to slightly yellow crystalline solid | N/A |

| Solubility | Soluble in water | N/A |

Mechanism of Action

This compound exerts its pharmacological effects through antagonism of a wide range of neurotransmitter receptors.[1][2] Its antipsychotic effects are primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway.[1] However, its broad receptor binding profile contributes to both its therapeutic effects and its side effect profile.

The primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors. This action is believed to normalize the hyperactivity of dopaminergic pathways associated with the positive symptoms of psychosis.

Figure 1: Opromazine's Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Beyond dopamine receptors, opromazine also exhibits significant antagonist activity at serotonin (5-HT2A, 5-HT2C), alpha-1 adrenergic, muscarinic (M1-M5), and histamine (H1) receptors.[1][2] This multi-receptor activity contributes to its sedative, antiemetic, and hypotensive side effects.

Quantitative Data

Receptor Binding Affinity

| Receptor Family | Receptor Subtype(s) | Action | Ki (nM) | Reference |

| Dopamine | D1, D2, D4 | Antagonist | Data not available | [1][2] |

| Serotonin | 5-HT2A, 5-HT2C | Antagonist | Data not available | [1][2] |

| Muscarinic | M1, M2, M3, M4, M5 | Antagonist | Data not available | [1][2] |

| Adrenergic | α1 | Antagonist | Data not available | [1][2] |

| Histamine | H1 | Antagonist | Data not available | [1][2] |

Note: Specific Ki values for this compound are not consistently reported in publicly available literature. Further targeted experimental studies would be required to generate a comprehensive quantitative binding profile.

Pharmacokinetic Parameters

Pharmacokinetic data for this compound is limited. The following table presents available data for promazine.

| Species | Route | Dose | Cmax | Tmax | Half-life | Bioavailability | Reference |

| Human | Oral | 100 mg | Data not available | Data not available | Data not available | 7.8 to 24.9% | [3] |

| Rat | IP | 10 mg/kg | Data not available | Data not available | Data not available | Data not available | [4] |

Note: Pharmacokinetic parameters can vary significantly depending on the species, formulation, and analytical methods used. The data presented here is limited and should be interpreted with caution.

Preclinical Efficacy

| Preclinical Model | Species | Endpoint | Result | Reference |

| Conditioned Avoidance Response | Rat | Suppression of avoidance | Effective (qualitative) | [5] |

Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for a target receptor (e.g., dopamine D2 receptor).

Figure 2: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum for D2 receptors) or cells expressing the target receptor in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the pellet and resuspend in assay buffer.

-

Determine protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of this compound.

-

Incubate at a specific temperature for a set time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This protocol outlines a general procedure for measuring the effect of this compound on extracellular dopamine levels in a specific brain region of a freely moving animal.

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine levels.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to measure changes in dopamine levels post-administration.

-

-

Neurochemical Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express the post-drug dopamine levels as a percentage of the baseline levels and analyze the time course of the effect.

-

Conditioned Avoidance Response (CAR)

This protocol describes a typical CAR experiment to assess the antipsychotic-like activity of this compound.

Figure 3: Experimental Workflow for the Conditioned Avoidance Response Test.

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of each compartment is a grid that can deliver a mild electric shock.

-

Acquisition Phase:

-

Place the animal (e.g., rat) in one compartment.

-

Present a conditioned stimulus (CS), such as a light or a tone, for a specific duration (e.g., 10 seconds).

-

At the end of the CS presentation, deliver a mild, brief foot shock (unconditioned stimulus, US) through the grid floor.

-

The animal can escape the shock by moving to the other compartment.

-

Repeat this pairing of CS and US until the animal learns to move to the other compartment during the CS presentation to avoid the shock (avoidance response).

-

-

Drug Testing:

-

Once the avoidance response is consistently established, administer different doses of this compound or a vehicle control to separate groups of animals.

-

After a set pre-treatment time, place the animals back in the shuttle box and present the CS.

-

Record the number of avoidance responses (moving during the CS) and escape responses (moving after the US onset).

-

-

Data Analysis:

-

A selective suppression of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

-

Calculate the dose that produces a 50% reduction in avoidance responses (ED50).

-

Conclusion

This compound is a phenothiazine-class compound with a broad spectrum of antagonist activity at dopamine, serotonin, muscarinic, adrenergic, and histamine receptors. While it has been largely replaced in clinical settings, it remains a valuable tool for preclinical research into the mechanisms of antipsychotic drug action and the roles of various neurotransmitter systems in behavior. This technical guide has summarized the available chemical, pharmacological, and preclinical data for this compound. The provided experimental protocols offer a framework for further investigation into its properties. A significant gap in the literature exists regarding comprehensive quantitative data, particularly a full receptor binding affinity profile (Ki values) and detailed pharmacokinetic parameters. Future research efforts focused on generating this data would be highly beneficial to the scientific community.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. [Absolute bioavailability of chlorpromazine, promazine and promethazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical behavioral models for predicting antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Receptor Binding Profile of Opromazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opromazine hydrochloride, a phenothiazine derivative known chemically as promazine, is a first-generation antipsychotic agent with a complex pharmacodynamic profile. Its therapeutic effects and side-effect profile are dictated by its interactions with a wide array of neurotransmitter receptors. This document provides an in-depth technical overview of the receptor binding profile of opromazine, presenting quantitative affinity data, detailed experimental methodologies for determining these affinities, and a visual representation of the associated signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development.

Receptor Binding Affinity of Opromazine

Opromazine exhibits a broad receptor binding profile, acting as an antagonist at various dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.[1][2] The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand (opromazine) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.

The receptor binding affinities of promazine (the active compound in this compound) for various human receptors, as compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, are summarized below.[3][4]

Table 1: Receptor Binding Affinities (Kᵢ) of Promazine

| Receptor Family | Receptor Subtype | Kᵢ (nM) |

| Dopaminergic | Dopamine D₁ | 27 |

| Dopamine D₂ | 16 | |

| Dopamine D₃ | 150 | |

| Dopamine D₄ | 7.6 | |

| Dopamine D₅ | 320 | |

| Serotonergic | Serotonin 5-HT₁ₐ | 260 |

| Serotonin 5-HT₂ₐ | 3.6 | |

| Serotonin 5-HT₂c | 8.3 | |

| Serotonin 5-HT₆ | 123 | |

| Serotonin 5-HT₇ | 68 | |

| Adrenergic | Alpha-1A | 11 |

| Alpha-1B | 12 | |

| Alpha-1D | 12 | |

| Alpha-2A | 130 | |

| Alpha-2B | 51 | |

| Alpha-2C | 120 | |

| Histaminergic | Histamine H₁ | 3 |

| Muscarinic | Muscarinic M₁ | 26 |

| Muscarinic M₂ | 130 | |

| Muscarinic M₃ | 86 | |

| Muscarinic M₄ | 51 | |

| Muscarinic M₅ | 48 |

Data sourced from the NIMH PDSP Ki Database. It is important to note that Ki values can vary between experiments due to different laboratory conditions.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Kᵢ values) for compounds like opromazine is predominantly conducted using competitive radioligand binding assays.[3][5] This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[3]

Principle of Competitive Binding Assays

Competitive binding assays measure the ability of an unlabeled test compound (e.g., promazine) to compete with a radiolabeled ligand (a ligand with a known high affinity for the target receptor) for binding to that receptor. The assay is performed by incubating a constant concentration of the radioligand and varying concentrations of the unlabeled test compound with a preparation of membranes from cells or tissues that express the receptor of interest. As the concentration of the unlabeled test compound increases, it displaces the radioligand from the receptor, thereby reducing the amount of radioactivity bound to the membranes.

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

where:

-

[L] is the concentration of the radioligand.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Generalized Experimental Workflow

-

Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined.

-

-

Assay Incubation:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added:

-

The membrane preparation.

-

A fixed concentration of the appropriate radioligand (e.g., [³H]spiperone for D₂ receptors).

-

Varying concentrations of the unlabeled test compound (promazine).[5]

-

-

Control wells are included to determine total binding (no competing ligand) and non-specific binding (a high concentration of a known unlabeled ligand to saturate all specific binding sites).

-

The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The specific binding data is plotted against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

-

Non-linear regression analysis is used to determine the IC₅₀ value from the curve.

-

The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

Figure 1: General workflow for a competitive radioligand binding assay.

Receptor-Mediated Signaling Pathways

Opromazine's function as an antagonist at various G-protein coupled receptors (GPCRs) means it blocks the downstream signaling cascades normally initiated by the endogenous ligands for these receptors.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a member of the D₂-like family of dopamine receptors and is a primary target for antipsychotic drugs. It is a Gαᵢ/ₒ-coupled receptor.

-

Pathway Description: In its active state, the D₂ receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). By acting as a D₂ antagonist, opromazine blocks this pathway, preventing dopamine from inhibiting adenylyl cyclase.

Caption: Antagonism of the Gαᵢ-coupled D₂ receptor signaling pathway by opromazine.

Serotonin 5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a Gαₒ-coupled receptor that is a key target for atypical antipsychotics. Opromazine's high affinity for this receptor contributes significantly to its pharmacological profile.

-

Pathway Description: Activation of the 5-HT₂ₐ receptor stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). Opromazine antagonizes this receptor, thereby inhibiting these downstream signaling events.

References

Navigating the Biological Fate of Opromazine Hydrochloride: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Opromazine hydrochloride and its closely related phenothiazine analogues, such as promazine, chlorpromazine, and acepromazine, in various animal models. Due to a scarcity of publicly available data specifically for "this compound," this document leverages the extensive research on these structurally similar and well-studied compounds to infer and present a detailed understanding of its likely biological fate. The information herein is intended to support research and development efforts by providing key data on absorption, distribution, metabolism, and excretion (ADME), along with detailed experimental protocols and visual representations of metabolic pathways and experimental workflows.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of phenothiazines like promazine and its derivatives has been characterized in several animal species, revealing important species-specific differences in drug disposition.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of promazine and its analogues in rats, dogs, and horses.

Table 1: Pharmacokinetic Parameters of Promazine and its Analogues in Rats

| Parameter | Drug | Dose & Route | Value | Reference |

| Brain/Plasma AUC Ratio | Promazine | 10 mg/kg IP | 28.72 | [1] |

| Effect of Chronic Treatment on Half-life | Promazine | 10 mg/kg/day IP for 2 weeks | Prolonged in plasma and brain | [1] |

| Effect of Chronic Treatment on Half-life | Desmethylpromazine | 10 mg/kg/day IP for 2 weeks | Prolonged in plasma and brain | [1] |

| Effect of Chronic Treatment on Half-life | Promazine Sulphoxide | 10 mg/kg/day IP for 2 weeks | Prolonged in plasma, shortened in brain | [1] |

Table 2: Pharmacokinetic Parameters of Acepromazine in Dogs

| Parameter | Route of Administration | Value | Reference |

| Elimination Half-life (t½) | Intravenous | 7.1 hours | [2] |

| Elimination Half-life (t½) | Oral | 15.9 hours | [2][3] |

| Bioavailability | Oral | ~20% | [2] |

Table 3: Pharmacokinetic Parameters of Acepromazine in Horses

| Parameter | Route of Administration | Value | Reference |

| Distribution Half-life (α-phase t½) | Intravenous | < 3 minutes - 4.2 minutes | [4][5] |

| Elimination Half-life (β-phase t½) | Intravenous | 50 - 184.8 minutes | [4][5] |

| Elimination Half-life | Intravenous | 5.16 ± 0.45 hours | [6][7] |

| Elimination Half-life | Oral | 8.58 ± 2.23 hours | [6][7] |

| Volume of Distribution (Vd) | Intravenous | 6.6 L/kg | [5] |

| Plasma Protein Binding | - | > 99% | [5] |

Metabolism of Promazine and its Analogues

The biotransformation of promazine and related phenothiazines is primarily hepatic and involves a variety of enzymatic reactions, with the cytochrome P450 (CYP) system playing a central role. The major metabolic pathways include N-demethylation and 5-sulphoxidation.[3][8]

Metabolic Pathways

The metabolism of promazine principally yields two major metabolites: desmethylpromazine and promazine sulphoxide.[1] In humans, specific CYP450 isoforms have been identified as key players in these transformations.[3][8][9] While detailed kinetic data in animal models is limited, the metabolic pattern in rats is reported to be similar to that in humans.[1]

Metabolic pathway of promazine.

Data Presentation: In Vitro Metabolism by Human CYP450 Isoforms

The following table summarizes the contribution of various human cytochrome P450 isoforms to the metabolism of promazine.

Table 4: Contribution of Human CYP450 Isoforms to Promazine Metabolism

| Metabolic Pathway | Major Contributing Isoforms | Minor Contributing Isoforms | Reference |

| 5-Sulphoxidation | CYP1A2, CYP3A4 | CYP2C9 | [3][8][9] |

| N-Demethylation | CYP1A2, CYP2C19 | CYP3A4 | [3][8][9] |

Table 5: Kinetic Parameters of Promazine Metabolism by cDNA-Expressed Human CYPs

| CYP Isoform | Metabolic Pathway | Km (µM) | Vmax (pmol/min/pmol CYP) |

| CYP1A1 | 5-Sulphoxidation | 38.5 | 1.85 |

| CYP1A2 | 5-Sulphoxidation | 52.6 | 1.25 |

| CYP2B6 | 5-Sulphoxidation | 66.7 | 1.43 |

| CYP2C9 | 5-Sulphoxidation | 111.1 | 1.00 |

| CYP3A4 | 5-Sulphoxidation | 90.9 | 0.83 |

| CYP1A1 | N-Demethylation | 47.6 | 3.13 |

| CYP1A2 | N-Demethylation | 58.8 | 2.22 |

| CYP2B6 | N-Demethylation | 76.9 | 2.86 |

| CYP2C19 | N-Demethylation | 31.3 | 4.35 |

| CYP2D6 | N-Demethylation | 125.0 | 2.22 |

| CYP3A4 | N-Demethylation | 142.9 | 2.00 |

Note: Data extracted from a study on human CYP isoforms and may not directly reflect kinetics in animal models.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic and metabolism studies.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of promazine in a rat model.[1]

-

Animal Model: Male Wistar rats are used.

-

Drug Administration:

-

Single Dose Study: A single intraperitoneal (IP) injection of promazine hydrochloride (e.g., 10 mg/kg) is administered.

-

Chronic Study: Daily IP injections of promazine hydrochloride (e.g., 10 mg/kg) are administered for a specified period (e.g., two weeks).

-

-

Sample Collection:

-

At predetermined time points post-administration, animals are euthanized.

-

Blood samples are collected via cardiac puncture into heparinized tubes.

-

Plasma is separated by centrifugation.

-

Brain tissue is rapidly excised, weighed, and homogenized.

-

-

Sample Analysis:

-

Concentrations of promazine and its metabolites (desmethylpromazine and promazine sulphoxide) in plasma and brain homogenates are determined using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Workflow for an in-vivo pharmacokinetic study.

In Vitro Metabolism Study using Liver Microsomes

This protocol describes a general method for investigating the metabolism of promazine using liver microsomes from different species.[3][10]

-

Microsome Preparation:

-

Liver tissue is homogenized in a suitable buffer.

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.

-

The microsomal pellet is resuspended, and protein concentration is determined.

-

-

Incubation:

-

A reaction mixture is prepared containing:

-

Liver microsomes (e.g., 0.5-1.0 mg/mL protein)

-

Promazine hydrochloride at various concentrations

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

-

The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

The reaction is stopped at specific time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

The mixture is centrifuged to precipitate proteins.

-

The supernatant is collected for analysis.

-

-

Metabolite Analysis:

-

The formation of metabolites is quantified using a validated analytical method, typically HPLC with UV or mass spectrometry detection.

-

-

Enzyme Kinetics:

-

To determine kinetic parameters (Km and Vmax), the initial rates of metabolite formation are measured at a range of substrate concentrations.

-

Data are fitted to the Michaelis-Menten equation.

-

High-Performance Liquid Chromatography (HPLC) Method for Promazine and Metabolites

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm) is a common method.

-

Quantification: The concentration of the analytes is determined by comparing the peak areas to a standard curve of known concentrations.

Conclusion

This technical guide has synthesized the available pharmacokinetic and metabolic data for promazine and its analogues in key animal models. The provided tables, diagrams, and detailed experimental protocols offer a valuable resource for scientists and researchers in the field of drug development. While the data for "this compound" itself is limited, the information presented for structurally similar phenothiazines provides a strong foundation for predicting its ADME properties and for designing future preclinical studies. Further research focusing on the specific pharmacokinetic and metabolic profile of this compound in various animal species is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. pharmaron.com [pharmaron.com]

- 2. Liver microsomal drug-metabolizing enzyme activity: enhancement by blockade of degradative processes in promethazine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of acepromazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics, pharmacological responses and behavioral effects of acepromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

- 7. researchgate.net [researchgate.net]

- 8. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. The metabolism of chlorpromazine by liver microsomal enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of phenothiazine antipsychotics

An In-depth Technical Guide to the Discovery and History of Phenothiazine Antipsychotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of phenothiazine-based antipsychotics in the mid-20th century represents a watershed moment in the history of medicine and the birth of modern psychopharmacology. This guide provides a detailed technical overview of the serendipitous journey from synthetic dyes to the first effective treatment for psychosis. It covers the key chemical syntheses, pivotal preclinical experiments, and foundational clinical trials that established phenothiazines as a revolutionary therapeutic class. The document includes detailed experimental methodologies derived from historical accounts, structured quantitative data on receptor affinities and pharmacokinetics, and diagrams of the critical molecular pathways and historical workflows.

Early History and Chemical Synthesis

The story of phenothiazines begins not in medicine, but in the burgeoning field of synthetic dye chemistry in the 19th century.

-

1876: Methylene blue, a phenothiazine derivative, is first synthesized by Heinrich Caro at BASF. Paul Ehrlich would later use it extensively in his pioneering cell-staining experiments and even explored its (weak) antimalarial properties.[1][2]

-

1883: The parent compound, phenothiazine, is synthesized by August Bernthsen through the reaction of diphenylamine with sulfur.[1][3] For decades, it remained a chemical curiosity, eventually finding use as an insecticide and veterinary anthelmintic.[1][4]

Experimental Protocol: Synthesis of Phenothiazine (Bernthsen, 1883)

The classic synthesis of the phenothiazine core structure is a direct fusion reaction. While modern methods exist, the original approach laid the groundwork for all subsequent derivatives.

Principle: The reaction involves the electrophilic substitution of diphenylamine with elemental sulfur, catalyzed by a Lewis acid (originally iodine, later aluminum chloride), leading to cyclization and the formation of the tricyclic phenothiazine ring with the evolution of hydrogen sulfide gas.[5][6][7]

Materials:

-

Diphenylamine

-

Sulfur (powdered)

-

Anhydrous aluminum chloride (or Iodine as a catalyst)

Procedure:

-

Melt 22g of diphenylamine, 8.2g of sulfur, and 3.2g of anhydrous aluminum chloride together in a suitable reaction vessel.[5][7]

-

Heat the mixture to 140-150°C. The reaction initiates with the vigorous evolution of hydrogen sulfide gas. The temperature can be lowered slightly to moderate the reaction rate.[7]

-

Once the initial, vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion.[7]

-

Allow the resulting melt to cool and solidify.

-

Grind the solid product and extract it first with water, then with dilute alcohol to remove unreacted starting materials and catalyst.[5][7]

-

The remaining residue consists of nearly pure phenothiazine, which can be further purified by recrystallization from alcohol.[5][7]

From Antihistamines to a "Vegetative Stabilizer"

The journey towards antipsychotic activity began at the French pharmaceutical company Rhône-Poulenc in the 1940s, during a search for novel antihistamines.

-

1940s: A team led by chemist Paul Charpentier synthesized a series of N-substituted phenothiazine derivatives.[1][8] This work led to the creation of promethazine , a compound with potent antihistaminic and sedative properties.[1][9]

-

December 11, 1950: Seeking to enhance the central effects of these compounds, Charpentier synthesized a new derivative, 2-chloro-10-(3-dimethylaminopropyl)phenothiazine, initially designated 4560 RP. This molecule, chlorpromazine , was created by adding a chlorine atom to the phenothiazine ring and lengthening the aminoalkyl side chain of a related compound.[5][10]

-

1951: Henri Laborit, a French naval surgeon, was searching for a way to prevent surgical shock. He experimented with "lytic cocktails" to induce a state of "artificial hibernation" and reduce autonomic stress responses.[8][10] After using promethazine, he requested a compound with more pronounced central stabilizing effects. Rhône-Poulenc provided him with chlorpromazine.

-

February 1952: Laborit published a paper in La Presse Médicale, describing chlorpromazine not as a simple sedative, but as a "new vegetative stabilizer." He noted that patients given the drug became calm and displayed a peculiar "disinterest" (désintéressement) towards their surroundings and upcoming surgery, without significant loss of consciousness.[1][10]

Preclinical and Clinical Breakthroughs

The transition of chlorpromazine from an anesthetic adjunct to a psychiatric therapy was rapid and revolutionary, driven by key experiments and clinical observations.

Experimental Protocol: Preclinical Conditioned Avoidance Response (Courvoisier et al., 1952)

Before human psychiatric trials, the pharmacological group at Rhône-Poulenc, led by Simone Courvoisier, performed crucial animal experiments that distinguished chlorpromazine from simple sedatives.

Principle: To test if a drug has central effects beyond sedation, a conditioned avoidance response paradigm is used. An animal (e.g., a rat) is trained to associate a neutral stimulus (e.g., a bell) with an impending unpleasant stimulus (e.g., an electric shock). A successful drug will extinguish the learned avoidance behavior (climbing a rope to avoid the shock when the bell rings) without impairing the motor ability to perform the escape behavior (climbing the rope after the shock is administered).

Methodology (Reconstructed from historical accounts):

-

Conditioning Phase: Rats were placed in a chamber with a rope or pole. A bell was rung, followed shortly by the delivery of a mild electric shock to the floor grid. The rats quickly learned to climb the rope upon hearing the bell to avoid the shock.

-

Drug Administration: A cohort of conditioned rats was administered chlorpromazine.

-

Testing Phase: The conditioned stimulus (bell) was presented.

-

Observation: Rats treated with chlorpromazine showed a markedly diminished or absent response to the bell; they failed to climb the rope in anticipation of the shock.[2] However, when the unconditioned stimulus (the shock) was administered, the rats were still physically capable of climbing the rope to escape it.

Experimental Protocol: The First Psychiatric Trial (Delay and Deniker, 1952)

Persuaded by Laborit's findings, psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris initiated the first formal psychiatric trials of chlorpromazine.

Objective: To evaluate the efficacy of chlorpromazine (4560 RP) as a sole agent in the treatment of severe agitation and psychotic states.

Patient Population: The initial studies included 38 patients exhibiting various forms of psychosis, primarily characterized by severe agitation, mania, delusions, and hallucinations.

Methodology (Reconstructed from their 1952 publications):

-

Intervention: Unlike Laborit's "lytic cocktail," Delay and Deniker administered chlorpromazine as a monotherapy.

-

Dosage and Administration: The drug was typically administered via intramuscular injection, with a daily dosage ranging from 75 to 100 mg.[1] This was significantly higher than the doses used by Laborit for anesthesia.

-

Treatment Duration: Patients were treated for several days to weeks. One of the first reported cases involved a 20-day treatment course.[10]

-

Outcome Assessment: As formal psychiatric rating scales were not yet developed, assessment was based on clinical observation of behavior. Key observed outcomes were:

-

Rapid reduction in agitation and aggression.

-

A state of "psychic indifference" or emotional neutrality.

-

Reduction and eventual disappearance of manic, delusional, or hallucinatory symptoms.

-

Notably, patients remained conscious and responsive, unlike with barbiturate-based "sleep cures."

-

-

Results and Publication: The remarkable efficacy in calming severely disturbed patients and ameliorating psychosis led to a series of six publications in the latter half of 1952, primarily in the journal Annales Médico-Psychologiques.[1] Delay and Deniker coined the term "neuroleptic" (literally, "that which takes the neuron") to describe this unique class of action, distinguishing it from simple sedatives.

Mechanism of Action: Dopamine Receptor Antagonism

The antipsychotic efficacy of phenothiazines is primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is hypothesized to be a key driver of the positive symptoms of psychosis (e.g., hallucinations, delusions).

Dopamine binding to the D2 receptor, a G-protein coupled receptor (GPCR), typically initiates two major signaling cascades:

-

G-protein Dependent Pathway: The activated D2 receptor engages an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase. This leads to decreased production of the second messenger cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA).

-

β-Arrestin Dependent Pathway: Upon activation, the D2 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This allows for the recruitment of β-arrestin 2, which blocks further G-protein signaling and initiates its own signaling cascade, for example, through the AKT pathway.

Phenothiazines act as competitive antagonists at the D2 receptor, blocking dopamine from binding and thereby attenuating both of these downstream signaling pathways. This blockade in the mesolimbic system is therapeutic. However, antagonism of D2 receptors in other dopamine pathways is responsible for some of the major side effects, such as extrapyramidal symptoms (nigrostriatal pathway) and hyperprolactinemia (tuberoinfundibular pathway).

Quantitative Pharmacology

The clinical effects and side effect profiles of phenothiazine derivatives are determined by their chemical structure, which dictates their binding affinity for various neurotransmitter receptors and their pharmacokinetic properties.

Receptor Binding Affinities

Phenothiazines are often referred to as "dirty drugs" because they interact with a wide range of receptors beyond the D2 receptor. Their affinity for these other receptors largely explains their side effect profiles. The binding affinity is typically expressed as the inhibition constant (Ki), which is the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Drug | Class | D2 Ki (nM) | 5-HT2A Ki (nM) | α1-adrenergic Ki (nM) | H1 Ki (nM) | M1 Ki (nM) |

| Chlorpromazine | Aliphatic | 3.1 | 11 | 2.6 | 3.6 | 27 |

| Fluphenazine | Piperazine | 0.45 | 17 | 4.8 | 20 | >1000 |

| Thioridazine | Piperidine | 3.5 | 16 | 7.4 | 13 | 14 |

| Perphenazine | Piperazine | 0.69 | 10 | 3.2 | 4.1 | 110 |

| Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database. Values can vary between assays. |

Interpretation:

-

D2 Affinity: Correlates with antipsychotic potency and risk of extrapyramidal symptoms (EPS). High-potency drugs like Fluphenazine have very low D2 Ki values.

-

α1-adrenergic Blockade: Associated with orthostatic hypotension and dizziness.

-

H1 (Histamine) Blockade: Associated with sedation and weight gain.

-

M1 (Muscarinic) Blockade: Associated with anticholinergic side effects (dry mouth, blurred vision, constipation, urinary retention).

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion of phenothiazines influence their dosing and duration of action.

| Drug | Bioavailability | Protein Binding | Elimination Half-life (hours) | Primary Metabolism |

| Chlorpromazine | ~32% | >90% | 16 - 30 | CYP2D6, CYP3A4 |

| Fluphenazine | ~40% | >90% | 14 - 24 | CYP2D6 |

| Thioridazine | 25 - 35% | >95% | 21 - 24 | CYP2D6 |

| Perphenazine | ~40% | ~90% | 9 - 21 | CYP2D6 |

| Values are approximate and can vary significantly between individuals. |

Key Points:

-

Phenothiazines are highly lipophilic, leading to high protein binding and a large volume of distribution.

-

They undergo extensive first-pass metabolism in the liver, primarily by Cytochrome P450 enzymes (especially CYP2D6), resulting in relatively low oral bioavailability.

-

Their long and variable half-lives allow for once or twice-daily dosing in many cases.

Conclusion and Legacy

The discovery of chlorpromazine and the subsequent development of other phenothiazine antipsychotics fundamentally transformed psychiatry. It provided the first effective pharmacological treatment for psychosis, leading to the deinstitutionalization of many patients and establishing the biological basis of mental illness as a valid field of inquiry. The study of phenothiazines directly led to the formulation of the dopamine hypothesis of schizophrenia, a cornerstone of psychiatric neuroscience. While newer "atypical" antipsychotics with different side effect profiles have been developed, the phenothiazines remain a critical part of the therapeutic arsenal and a foundational case study in the history of drug discovery. Their story underscores the vital role of serendipity, interdisciplinary collaboration, and keen clinical observation in medical innovation.

References

- 1. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorpromazine after 50 Years [inhn.org]

- 3. researchgate.net [researchgate.net]

- 4. History of the discovery and clinical introduction of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Les grands psychiatres n’ont ni statue ni nom de rue (2) [revmed.ch]

- 6. researchgate.net [researchgate.net]

- 7. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]

- 8. researchgate.net [researchgate.net]

- 9. Theorigins of psychopharma (Chapter 1) - A Guide to the Extrapyramidal Side-Effects of Antipsychotic Drugs [cambridge.org]

- 10. scielo.br [scielo.br]

Opromazine Hydrochloride Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of opromazine hydrochloride, a phenothiazine derivative. Due to the limited availability of specific quantitative SAR data for opromazine, this guide extrapolates from the well-established principles of the broader phenothiazine class of antipsychotics, using promazine and its close analog chlorpromazine as key examples.

Core Structure-Activity Relationships of Phenothiazines

The antipsychotic activity of phenothiazine derivatives, including opromazine, is governed by three key structural features: the phenothiazine ring system, the substituent at the 2-position of the ring, and the aminoalkyl side chain at the 10-position.

Key SAR Principles:

-

Substitution at the 2-Position: The nature of the substituent at the C-2 position of the phenothiazine ring is a critical determinant of antipsychotic potency. Electron-withdrawing groups at this position generally increase activity.[1][2] For instance, chlorpromazine, with a chloro group at C-2, is a more potent antipsychotic than promazine, which is unsubstituted at this position.[3][4] The potency of the substituent often correlates with its electron-withdrawing strength, with a trifluoromethyl group (as in triflupromazine) conferring greater potency than a chlorine atom.[5]

-

The Three-Carbon Propyl Side Chain: A three-carbon chain separating the nitrogen atom of the phenothiazine ring (N-10) and the terminal amino group is optimal for neuroleptic activity.[1][6] Shortening or lengthening this chain diminishes antipsychotic effects. A two-carbon chain, for example, tends to enhance antihistaminic and anticholinergic properties.[1]

-

The Terminal Amino Group: A tertiary amino group at the end of the side chain is essential for maximal antipsychotic activity.[1][6] Primary and secondary amines are less potent. The nature of the alkyl groups on the tertiary amine also influences activity, with dimethylamino and piperazinyl groups being common in clinically effective agents.

Quantitative SAR Data for Promazine and Related Phenothiazines

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Promazine and Chlorpromazine

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor |

| Promazine | 26 | 48 | 7.5 | 11 |

| Chlorpromazine | 19 | 10 | 3.8 | 4.8 |

Data compiled from publicly available databases and scientific literature. Ki values are indicative and can vary between studies.

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Promazine and Chlorpromazine

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor |

| Promazine | 290 | 3.6 | 13 |

| Chlorpromazine | 1300 | 2.5 | 11 |

Data compiled from publicly available databases and scientific literature. Ki values are indicative and can vary between studies.

Table 3: Other Receptor Binding Affinities (Ki, nM) of Promazine and Chlorpromazine

| Compound | α1-Adrenergic Receptor | α2-Adrenergic Receptor | H1 Receptor | M1 Muscarinic Receptor |

| Promazine | 2.8 | 180 | 2.2 | 25 |

| Chlorpromazine | 1.8 | 160 | 1.8 | 13 |

Data compiled from publicly available databases and scientific literature. Ki values are indicative and can vary between studies.

Experimental Protocols

The quantitative data presented above are typically generated using standardized in vitro pharmacological assays. The following are representative protocols for key experiments.

Radioligand Receptor Binding Assays

Objective: To determine the affinity of a test compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional effect of a compound on receptor signaling (e.g., agonist, antagonist, inverse agonist).

Example: Calcium Flux Assay for 5-HT2A Receptor Antagonism

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in microplates.

-

Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent dye that changes its fluorescence intensity upon binding to calcium.

-

Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (e.g., opromazine).

-

Agonist Stimulation: A known 5-HT2A receptor agonist (e.g., serotonin) is added to the cells.

-

Signal Detection: The change in fluorescence, indicating an increase in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is calculated to determine its antagonist potency.

Signaling Pathways and Experimental Workflows

The therapeutic and adverse effects of opromazine and other phenothiazines are a consequence of their interaction with multiple neurotransmitter receptor systems. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for SAR studies.

Caption: Opromazine's antagonism of multiple receptors leads to its therapeutic and side effects.

Caption: A typical workflow for conducting structure-activity relationship studies.

Conclusion

The structure-activity relationship of this compound is best understood within the broader context of the phenothiazine class of antipsychotics. The key determinants of its pharmacological profile are the nature of the substituent at the 2-position of the phenothiazine ring, the three-carbon side chain, and the terminal tertiary amine. While specific quantitative SAR data for opromazine analogs are limited, the data available for promazine and chlorpromazine provide a solid framework for predicting the effects of structural modifications. Future research focusing on the synthesis and pharmacological evaluation of a systematic series of opromazine derivatives would be invaluable for a more detailed understanding of its SAR and for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles.

References

- 1. SAR of phenothiazine.pptx [slideshare.net]

- 2. pharmacy180.com [pharmacy180.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. course.cutm.ac.in [course.cutm.ac.in]

Opromazine Hydrochloride: A Technical Deep-Dive into its Neuroleptic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction